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molecular formula C10H11BrO2 B020217 2-(4-Bromophenyl)-2-methylpropanoic acid CAS No. 32454-35-6

2-(4-Bromophenyl)-2-methylpropanoic acid

Cat. No. B020217
M. Wt: 243.1 g/mol
InChI Key: AKVOQXBQLXOEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04310655

Procedure details

Dry dimethylphenylacetic acid, 152 g, 0.926 mole, was added to a flask equipped with a reflux condenser, magnetic stirrer and oil bath. A solution of bromine, 50 mL, 0.97 mole, in dry carbon tetrachloride (172 mL) was then added along with iron metal "filings," 0.23 g. The mixture was gently refluxed for 16 hours and cooled to ca. 35° C. whereupon material began to crystallize out of solution. Enough carbon tetrachloride (ca. 300 mL) was then added to redissolve the crystals and the solution was washed with ca. 500 mL of dilute aqueous H2SO4, followed by 500 mL of water. The washed CCl4 solution was extracted with 10% aqueous NaOH. The combined basic extracts were washed with petroleum ether or pentane to remove CCl4 and then neutralized at 0° C. with aqueous H2SO4 (50%). The precipitated crude acid was collected on a filtering funnel, washed with cold water and vacuum dried at 40° C. The crude yield was 220 g (98%), mp=106°-116° C. Four recrystallizations from methanol-water (50/50 vol) gave a final mp of 122°-124° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
172 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:12])([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:3]([OH:5])=[O:4].[Br:13]Br>C(Cl)(Cl)(Cl)Cl.[Fe]>[CH3:1][C:2]([CH3:12])([C:6]1[CH:11]=[CH:10][C:9]([Br:13])=[CH:8][CH:7]=1)[C:3]([OH:5])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)O)(C1=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
172 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser, magnetic stirrer and oil bath
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was gently refluxed for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
to crystallize out of solution
ADDITION
Type
ADDITION
Details
Enough carbon tetrachloride (ca. 300 mL) was then added
DISSOLUTION
Type
DISSOLUTION
Details
to redissolve the crystals
WASH
Type
WASH
Details
the solution was washed with ca. 500 mL of dilute aqueous H2SO4
EXTRACTION
Type
EXTRACTION
Details
The washed CCl4 solution was extracted with 10% aqueous NaOH
WASH
Type
WASH
Details
The combined basic extracts were washed with petroleum ether or pentane
CUSTOM
Type
CUSTOM
Details
to remove CCl4
CUSTOM
Type
CUSTOM
Details
neutralized at 0° C. with aqueous H2SO4 (50%)
CUSTOM
Type
CUSTOM
Details
The precipitated crude acid
CUSTOM
Type
CUSTOM
Details
was collected on a filtering funnel
WASH
Type
WASH
Details
washed with cold water and vacuum
CUSTOM
Type
CUSTOM
Details
dried at 40° C
CUSTOM
Type
CUSTOM
Details
Four recrystallizations from methanol-water (50/50 vol)
CUSTOM
Type
CUSTOM
Details
gave a final mp of 122°-124° C.

Outcomes

Product
Name
Type
Smiles
CC(C(=O)O)(C1=CC=C(C=C1)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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